molecular formula C9H10N2O2S B5697377 Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]- CAS No. 36639-87-9

Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-

Cat. No. B5697377
Key on ui cas rn: 36639-87-9
M. Wt: 210.26 g/mol
InChI Key: ODHWMFCPGPDGOA-UHFFFAOYSA-N
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Patent
US06380422B1

Procedure details

A mixture of 279.6 9 of 3-amino-benzoic acid, 164.1 g of methyl isothiocyanate and 1000 g of 100% acetic acid is heated to 80-85° C. The temperature rises to 95-100° C. in the course of 20 minutes without further heating, and a clear solution from which the product slowly crystallizes out forms. The suspension is kept at 90-100° C. for 2 hours, subsequently cooled to 15-20° C. and filtered with suction and the material on the suction filter is washed with acetic acid. 404 g of the title compound result, purity: 99.5%, melting point: 190-91° C., decomposition. Yield: 95.7% of theory.
[Compound]
Name
279.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
164.1 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
solvent
Reaction Step One
Yield
95.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:11][N:12]=[C:13]=[S:14]>C(O)(=O)C>[CH3:11][NH:12][C:13](=[S:14])[NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
279.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
Quantity
164.1 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
1000 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 95-100° C. in the course of 20 minutes without further heating
Duration
20 min
CUSTOM
Type
CUSTOM
Details
a clear solution from which the product slowly crystallizes out forms
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to 15-20° C.
FILTRATION
Type
FILTRATION
Details
filtered with suction
FILTRATION
Type
FILTRATION
Details
the material on the suction filter
WASH
Type
WASH
Details
is washed with acetic acid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC(NC=1C=C(C(=O)O)C=CC1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 404 g
YIELD: PERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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